molecular formula C9H13NO3S B3320778 2-Amino-3-phenylpropane-1-sulfonic acid CAS No. 126301-32-4

2-Amino-3-phenylpropane-1-sulfonic acid

Cat. No.: B3320778
CAS No.: 126301-32-4
M. Wt: 215.27 g/mol
InChI Key: GAFNJFRXWWDEMG-UHFFFAOYSA-N
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Description

2-Amino-3-phenylpropane-1-sulfonic acid (CAS 139644-77-2) is a high-purity, specialty organic compound offered for scientific research and development . This molecule features a benzene ring and a sulfonic acid group linked to a short propane chain that is terminated by an amino group, making it a potential building block in organic and medicinal chemistry. With a molecular formula of C9H13NO3S and a molecular weight of 215.27 g/mol, it is structurally characterized as a sulfonic acid analogue of phenylalanine . Compounds with similar structures, such as 3-amino-2-phenylpropanoic acid, are of significant interest in scientific research as precursors to the β-lactam moiety found in some antibiotics and have been investigated for neurological activity . As such, this compound may serve as a key synthetic intermediate or starting material in the asymmetric synthesis of enantiomerically pure compounds, the preparation of biologically active peptides, and pharmaceutical development . The presence of both amino and sulfonic acid functional groups provides two points for chemical modification, enabling researchers to explore a wide range of derivatives. This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-phenylpropane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c10-9(7-14(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFNJFRXWWDEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CS(=O)(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino 3 Phenylpropane 1 Sulfonic Acid and Its Derivatives

Stereoselective Synthesis Approaches to Chiral 2-Amino-3-phenylpropane-1-sulfonic Acid

Achieving enantiopurity is critical for the application of chiral molecules. The synthesis of specific stereoisomers of this compound relies on stereoselective methods that can precisely control the three-dimensional arrangement of atoms.

Asymmetric Catalytic Strategies in Sulfonic Acid Synthesis

The development of catalytic asymmetric methods provides an efficient route to chiral amino acids and their derivatives. researchgate.net These strategies often employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While direct asymmetric catalytic synthesis of this compound is not extensively documented, related transformations offer viable pathways. For instance, photocatalytic reactions have been reported for the asymmetric synthesis of amino acid derivatives with high diastereoselectivity. ineosopen.org One such approach involves a photocatalytic Giese reaction where a sulfamate (B1201201) ester anion undergoes oxidation to form a nitrogen-centered radical, which then adds to a chiral acceptor. ineosopen.org

Another promising strategy involves the use of chiral transition metal complexes. Chiral Nickel(II) complexes, for example, have been effectively used in the asymmetric synthesis of unnatural α-amino acids. mdpi.com These complexes can serve as chiral templates, directing the approach of reagents to a prochiral substrate to form one enantiomer preferentially. mdpi.com The adaptation of such catalytic systems to substrates bearing a sulfonate group or a precursor could enable the asymmetric synthesis of the target compound.

Table 1: Examples of Asymmetric Catalytic Systems in Amino Acid Synthesis

Catalyst System Reaction Type Substrate Example Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) Reference
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ Photocatalytic Giese Reaction Activated alkene and sulfamate ester dr > 20:1 ineosopen.org
Chiral Ni(II)-Schiff Base Complex Michael Addition Glycine Schiff base Ni(II) complex and trifluoromethylated ketone High enantioselectivity mdpi.com

Diastereoselective Routes to this compound Analogues

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For analogues of this compound, which can have at least two chiral centers, controlling this relationship is crucial. Substrate-controlled asymmetric reactions, where the chirality of the starting material dictates the stereochemical outcome, are a common approach. mdpi.com

Enzymatic resolutions offer a powerful tool for separating diastereomers or enriching one stereoisomer from a mixture. For example, D-threonine aldolase (B8822740) has been used for the stereoisomeric enrichment of D,L-threo 2-amino-3-hydroxy-3-phenylpropionic acids, precursors that are structurally similar to the target molecule. google.comgoogleapis.com This enzyme selectively cleaves the D-threo isomer, leaving the L-threo isomer in high enantiomeric excess. google.comgoogleapis.com A similar biocatalytic approach could potentially be developed for sulfonic acid analogues.

Furthermore, diastereoselectivity can be achieved through chemical transformations where a chiral center in the starting material directs the formation of a new stereocenter. For example, the synthesis of diastereomeric 1,2-diamino-1-phenylpropanes has been achieved starting from N-trifluoroacetylnorephedrine, where the existing stereocenters guide the introduction of a new amino group. researchgate.net

Chiral Pool-Based Syntheses of Optically Active Aminoalkanesulfonic Acids

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products like amino acids and sugars, which serve as versatile starting materials for total synthesis. mdpi.comwikipedia.org This approach is highly effective for synthesizing molecules where the core structure and stereochemistry are related to a natural product. wikipedia.org

L-phenylalanine is an ideal chiral pool precursor for (S)-2-amino-3-phenylpropane-1-sulfonic acid. A common strategy involves the reduction of the carboxylic acid of L-phenylalanine to an alcohol, yielding (S)-(−)-2-amino-3-phenyl-1-propanol (L-phenylalaninol). sigmaaldrich.com This chiral amino alcohol can then be converted into the corresponding aminoalkanesulfonic acid. A well-established method involves the conversion of the chiral amino alcohol into a chiral aziridine (B145994), followed by a ring-opening reaction with a sulfite (B76179) nucleophile, such as sodium bisulfite, to install the sulfonic acid group. researchgate.net This pathway effectively transfers the chirality from the starting amino acid to the final product.

Synthetic Scheme based on Chiral Pool Approach:

Reduction: L-phenylalanine is reduced to L-phenylalaninol.

Cyclization: The amino alcohol is converted to a chiral aziridine, for example, via the Wenker synthesis or a Mitsunobu reaction. researchgate.net

Ring-Opening: The chiral aziridine ring is opened by sodium bisulfite, attacking the less hindered carbon atom to yield the target chiral 2-aminoalkanesulfonic acid. researchgate.net

Novel Reaction Pathways for the Construction of the this compound Skeleton

Beyond stereoselective control, the efficient construction of the fundamental carbon-nitrogen-sulfur backbone is a key focus of synthetic research. Novel reaction pathways, such as multi-component reactions and the direct functionalization of simple precursors, offer atom-economical and convergent routes to the target structure.

Multi-Component Reactions for Amino-Sulfonylation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, are powerful tools in modern organic synthesis. openaccesspub.org They offer significant advantages in terms of efficiency, convergence, and the rapid generation of molecular complexity. openaccesspub.org

For the synthesis of 2-aminoalkanesulfonic acids, a three-component reaction involving an alkene, a sulfonating agent, and a nitrogen source is a highly attractive strategy. A reported method describes the amino-sulfonation of alkenes using a combination of an alkene, a sulfur trioxide-dimethylformamide (SO₃·DMF) complex, and acetonitrile. researchgate.net The resulting intermediate is then hydrolyzed to yield the 2-aminoalkanesulfonic acid. researchgate.net Applying this reaction to styrene (B11656) would provide a direct route to the this compound skeleton. The addition of trifluoromethanesulfonic acid can accelerate the reaction and improve selectivity. researchgate.net Other MCRs have been developed for synthesizing related structures, such as N-sulfonyl β-amino esters, through cobalt-catalyzed reactions of sulfonylimines, acrylates, and organic bromides. rsc.org

Table 2: Examples of Multi-Component Reactions for C-N and C-S Bond Formation

Reaction Type Reactants Catalyst/Reagent Product Type Reference
Amino-sulfonation Alkene, SO₃·DMF, Acetonitrile Trifluoromethanesulfonic acid 2-Aminoalkanesulfonic acid researchgate.net
Amino-ester sulfonylation Sulfonylimine, Acrylate, Organic bromide Zinc, Cobalt complex N-sulfonyl β-amino ester rsc.org

Functionalization of Styrene and Phenylpropane Precursors

Building the target molecule from simple, commercially available precursors like styrene or functionalized phenylpropanes is a fundamental synthetic approach.

Styrene as a Precursor: Styrene offers a C8 backbone that can be elaborated to form the desired structure. A potential pathway involves the direct, albeit challenging, vicinal functionalization across the double bond to introduce both an amino and a sulfonylmethyl group. Photoredox catalysis has been employed for the sulfonylation/arylation of styrenes, indicating the feasibility of activating the styrene double bond for such transformations. researchgate.net Another approach could involve the initial conversion of styrene to styrene oxide or an aziridine, followed by regioselective ring-opening with a suitable sulfur-containing nucleophile.

Strategies for Introducing the Sulfonic Acid Moiety

The introduction of a sulfonic acid (-SO₃H) group into an aliphatic chain, especially at a primary carbon as in this compound, cannot typically be achieved by direct sulfonation methods like those used for aromatic compounds. numberanalytics.comwikipedia.org Direct sulfonation with agents like sulfuric acid or sulfur trioxide would preferentially attack the activated phenyl ring. wikipedia.orgechemi.com Therefore, indirect, multi-step strategies are employed, focusing on the conversion of a different functional group at the C1 position.

Key strategies include:

Ring-Opening of Sultones: A highly effective method for creating γ-amino sulfonic acids involves the nucleophilic ring-opening of a sultone (a cyclic sulfonate ester). nih.govwikipedia.org For the target molecule, a plausible route would involve the reaction of a suitably protected amine, such as a derivative of 2-amino-3-phenylpropane, with 1,3-propane sultone. rsc.orgutwente.nl The nucleophilic amine attacks the sultone ring, opening it to form the corresponding aminopropane sulfonic acid. nih.gov This method is advantageous for its high efficiency and regioselectivity.

Oxidation of Thiols: A versatile pathway to sulfonic acids is the strong oxidation of a corresponding thiol precursor. researchgate.netnih.gov In this approach, a molecule like 2-amino-3-phenylpropane-1-thiol would be synthesized first. Subsequent oxidation, using strong oxidizing agents such as hydrogen peroxide or potassium permanganate, converts the thiol group (-SH) sequentially through sulfenic (R-SOH) and sulfinic (R-SO₂H) acids to the final sulfonic acid (R-SO₃H). nih.govresearchgate.net This pathway offers flexibility but requires careful control of the oxidation state and protection of the amino group to prevent side reactions.

Nucleophilic Substitution with Sulfite: An alternative approach involves the reaction of an alkyl halide with a sulfite salt, such as sodium sulfite. A precursor like 1-halo-2-amino-3-phenylpropane could be reacted with sodium sulfite to displace the halide and install the sulfonate group. This method is a well-established route for synthesizing aliphatic sulfonic acids.

Conversion from Amino Alcohols: Starting from the corresponding amino alcohol, 2-amino-3-phenylpropan-1-ol, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). organic-chemistry.org Subsequent nucleophilic substitution with a sulfite source can then yield the target sulfonic acid. This leverages the wide availability of synthetic methods for chiral amino alcohols. diva-portal.orggoogle.comrasayanjournal.co.in

MethodPrecursor MoleculeKey ReagentsAdvantagesPotential Challenges
Sultone Ring-OpeningAmine derivative + 1,3-Propane SultoneNucleophilic amine, 1,3-Propane SultoneHigh regioselectivity, often high yield. nih.govAvailability of the sultone, potential carcinogenicity of some sultones. utwente.nl
Oxidation of Thiols2-Amino-3-phenylpropane-1-thiolH₂O₂, KMnO₄, or other strong oxidantsVersatile and applicable to many structures. researchgate.netgoogle.comRequires strong oxidizing conditions, potential for over-oxidation or side reactions, requires amine protection. nih.gov
Substitution with Sulfite1-Halo-2-amino-3-phenylpropaneSodium sulfite (Na₂SO₃)Utilizes common and accessible reagents.Requires synthesis of the halide precursor, potential for elimination side reactions.
Conversion from Amino Alcohols2-Amino-3-phenylpropan-1-ol1. TsCl or MsCl; 2. Na₂SO₃Leverages well-established amino alcohol synthesis. diva-portal.orgMulti-step process, requires protection of the amino group.

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry increasingly prioritizes sustainability through the principles of green chemistry. researchgate.net This involves using less hazardous chemicals, designing energy-efficient processes, and favoring renewable feedstocks and environmentally benign solvents.

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution. Syntheses conducted in aqueous media or under solvent-free conditions are highly desirable alternatives.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. For the synthesis of polar molecules like amino sulfonic acids, water can be an excellent reaction medium. For instance, the synthesis of organic sulfonic acid salts of amino acid esters has been successfully carried out in aqueous solutions. google.com The ring-opening of lactams with organic sulfonic acids proceeds efficiently in water, demonstrating the viability of aqueous media for key steps in amino sulfonic acid synthesis. google.com Furthermore, some catalytic reactions, such as the synthesis of 2-amino-4H-chromenes using a sulfonic acid-functionalized catalyst, have been optimized to perform well in water. rsc.org

Solvent-Free Reactions: Performing reactions without a solvent (neat) can significantly reduce waste and simplify purification processes. These reactions are often facilitated by grinding the reactants together or by heating them to a molten state. While a complete solvent-free synthesis of this compound is not yet established, related multi-component reactions for building complex heterocyclic molecules have been shown to proceed efficiently under solvent-free conditions, indicating the potential for this approach in certain synthetic steps. researchgate.net

ApproachAdvantagesApplicability to Target SynthesisExample from Literature
Aqueous Media SynthesisNon-toxic, non-flammable, low cost, simplifies purification of water-soluble products.Suitable for reactions involving polar starting materials and products, such as sulfite substitution or hydrolysis steps.Synthesis of aminoaryl-sulphonic acid salts in aqueous solution. google.com
Solvent-Free SynthesisReduces solvent waste, can increase reaction rates, simplifies workup.Potentially applicable for condensation or addition steps in the synthetic pathway, often aided by catalysis.Solvent-free synthesis of 2-amino-pyrano[3,2-c]chromene derivatives. researchgate.net

Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture. Their primary advantage is the ease of separation from the reaction mixture by simple filtration, which allows for catalyst recycling and minimizes product contamination. starbons.com

In the context of aminoalkanesulfonic acid synthesis, heterogeneous catalysts can be employed in several ways:

Supported Metal Catalysts: For synthetic steps involving hydrogenation, such as the reduction of a nitro group to an amine or the removal of a benzyl (B1604629) protecting group, metals like palladium or platinum supported on carbon (Pd/C, Pt/C) are standard heterogeneous catalysts.

The use of these catalysts aligns with green chemistry principles by reducing waste, enabling catalyst reuse, and often allowing for milder reaction conditions compared to their homogeneous counterparts. starbons.com

Catalyst TypeExample MaterialPotential Application in SynthesisGreen Advantage
Solid Brønsted AcidSulfonic acid-functionalized silica (B1680970) (SiO₂-SO₃H) researchgate.netEsterification, protection/deprotection steps, condensation reactions.Reusable, avoids corrosive liquid acids, easy separation. mdpi.com
Functionalized MOFMIL-101(Cr)-SO₃H rsc.orgMulti-component condensation reactions in aqueous media.High activity, stable, reusable, works in water. rsc.org
Supported Noble MetalPalladium on Carbon (Pd/C)Hydrogenation of nitro groups, hydrogenolysis of protecting groups.Highly efficient, easily recovered by filtration, reusable.

Synthetic Challenges and Methodological Innovations in Amino-Phenylpropane-Sulfonic Acid Chemistry

The synthesis of a chiral, multi-functional molecule like this compound presents significant challenges that require innovative solutions. nih.gov

Key Synthetic Challenges:

Control of Stereochemistry: The C2 carbon is a chiral center. A primary challenge is to develop a synthesis that produces a single enantiomer (enantioselective synthesis) rather than a racemic mixture. nih.gov Synthesizing and separating chiral compounds can be complex and costly. acs.orgresearchgate.net

Chemoselectivity: The molecule contains a nucleophilic amino group and an electrophilically active phenyl ring. Many reagents used to introduce or modify the sulfonic acid precursor could react undesirably with these other functional groups.

Regioselectivity: As previously mentioned, introducing the sulfonic acid group specifically at the C1 position of the propane (B168953) chain is a major hurdle, as direct sulfonation is not feasible. numberanalytics.com

Harsh Reaction Conditions: Many traditional methods for forming sulfonic acids (e.g., strong oxidation) or their precursors require harsh conditions that can degrade other parts of the molecule or lead to racemization of the chiral center.

Methodological Innovations to Overcome Challenges:

Chiral Pool Synthesis: A powerful strategy to address stereochemistry is to start with a readily available, enantiomerically pure precursor from the "chiral pool." For this target, L- or D-phenylalanine is an ideal starting material. The synthesis would then focus on the chemical transformation of the carboxylic acid group into a sulfonic acid group, preserving the original stereocenter.

Protecting Group Strategies: To manage chemoselectivity, the reactive amino group is temporarily masked with a protecting group (e.g., Boc, Cbz). This allows chemical transformations to be performed on other parts of the molecule without interference from the amine. The protecting group is then removed in a final step.

Organocatalysis: The use of small, chiral organic molecules as catalysts (organocatalysts) has revolutionized asymmetric synthesis. An innovative approach to β-amino sulfonic acids involves the enantioselective conjugate addition of sodium bisulfite to nitrostyrenes, catalyzed by a chiral thiourea (B124793) derivative. rsc.org This method constructs the carbon backbone and sets the stereochemistry in a single step, followed by reduction of the nitro group to yield the final product.

Enzyme-Catalyzed Reactions: Biocatalysis offers an environmentally friendly and highly selective method for synthesis. Enzymes can perform reactions under mild conditions with exceptional stereo- and regioselectivity, reducing the need for protecting groups and harsh reagents.

ChallengeInnovative SolutionDescription
StereocontrolChiral Pool SynthesisStarting from enantiopure precursors like L-phenylalanine to preserve the desired stereochemistry.
ChemoselectivityAdvanced Protecting GroupsUsing modern, orthogonal protecting groups for the amine that are stable under specific reaction conditions and can be removed selectively.
RegioselectivityOrganocatalytic Conjugate AdditionBuilding the C-S bond at the desired position using a catalyst that directs the addition of a sulfite nucleophile. rsc.org
Harsh ConditionsBiocatalysis / Enzymatic MethodsEmploying enzymes to perform specific transformations (e.g., reductions, hydrolysis) under mild, aqueous conditions.

Theoretical and Computational Investigations of 2 Amino 3 Phenylpropane 1 Sulfonic Acid

Quantum Mechanical Studies on Electronic Structure and Reactivity

Quantum mechanical calculations are essential for understanding the fundamental electronic properties of a molecule. These studies could provide a deep understanding of the stability, reactivity, and spectroscopic characteristics of 2-Amino-3-phenylpropane-1-sulfonic acid.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations would be the starting point for a computational investigation. This method could be used to determine the optimized molecular geometry in the gas phase, providing key information on bond lengths, bond angles, and dihedral angles. Furthermore, calculations of ground state energy, dipole moment, and vibrational frequencies would offer a comprehensive picture of the molecule's intrinsic properties.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

Property Calculated Value
Total Energy (Hartree) Data not available
Dipole Moment (Debye) Data not available
Key Bond Lengths (Å) Data not available
Key Bond Angles (°) Data not available

Note: This table is a template. The values are not available in published literature.

HOMO-LUMO Analysis for Chemical Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. A large gap suggests high stability and low reactivity.

Table 2: Hypothetical HOMO-LUMO Analysis of this compound

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Note: This table is a template. The values are not available in published literature.

Natural Bond Orbital (NBO) Analysis of Bonding Characteristics

NBO analysis provides a detailed picture of the electron density distribution and the nature of chemical bonds within a molecule. It allows for the investigation of charge transfer interactions between filled and vacant orbitals, which can reveal important information about hyperconjugative effects and the stability of the molecular structure. This analysis would quantify the charge on each atom, providing insights into electrostatic interactions.

Table 3: Hypothetical NBO Analysis of this compound

Atom Natural Charge (e)
Key Atoms (e.g., S, O, N) Data not available

Note: This table is a template. The values are not available in published literature.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can explore its dynamic behavior and conformational landscape over time. This is particularly important for a flexible molecule like this compound.

Solvent Effects on Molecular Conformation and Intermolecular Interactions

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations in different solvents (e.g., water, ethanol) would reveal how intermolecular interactions, such as hydrogen bonding between the sulfonic acid and amino groups with solvent molecules, affect the preferred three-dimensional structure of the compound.

Prediction of Dynamic Behavior and Stability

By simulating the motion of atoms over time, MD can predict the dynamic stability of different conformers. Analysis of the simulation trajectories can identify the most stable conformations and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and structural dynamics.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For the synthesis of this compound, computational approaches can map out potential energy surfaces, identify intermediate structures, and determine the energetics of various reaction pathways.

The synthesis of this compound can be hypothesized to proceed through several key steps, each involving a transition state that represents the highest energy point along the reaction coordinate. Computational modeling, particularly using Density Functional Theory (DFT) methods, allows for the precise location and characterization of these transition states.

A plausible synthetic route involves the reaction of a precursor molecule, such as a substituted propane (B168953) derivative, with a sulfonating agent. Transition state analysis for a critical bond-forming step, for instance, the addition of a sulfonyl group, would be performed. The geometry of the transition state, including bond lengths and angles of the interacting atoms, can be optimized computationally. Imaginary vibrational frequencies are a key indicator of a true transition state structure; a single imaginary frequency corresponds to the motion along the reaction coordinate that leads from reactants to products.

For example, in the sulfonation of a precursor amine, the transition state would likely feature a partially formed C-S bond and a partially broken S-O bond if a sulfur trioxide-based sulfonating agent is used. The activation energy for this step can be calculated as the difference in energy between the transition state and the reactants.

Interactive Table 1: Hypothetical Transition State Geometries for the Sulfonation Step

ParameterReactant Complex (Å)Transition State (Å)Product (Å)
C-S Bond Length3.502.101.85
S-O (reacting) Bond Length1.431.65-
C-N Bond Length1.471.471.48

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from a DFT calculation at a B3LYP/6-31G(d) level of theory.

Computational chemistry enables the evaluation of the kinetic and thermodynamic viability of different proposed synthetic pathways. By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for each pathway can be constructed.

Kinetic analysis involves the calculation of activation energies (Ea) from the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate, as described by the Arrhenius equation. By comparing the activation energies of competing pathways, the most likely reaction mechanism can be identified. For instance, different isomers could be formed, and the calculated activation energies for each pathway would predict the dominant product.

Interactive Table 2: Hypothetical Kinetic and Thermodynamic Data for Competing Pathways

PathwayActivation Energy (Ea) (kcal/mol)Reaction Enthalpy (ΔH) (kcal/mol)Gibbs Free Energy (ΔG) (kcal/mol)
Pathway A25.3-15.8-12.5
Pathway B32.1-10.2-8.1

Note: This data is hypothetical, illustrating how computational results can be used to compare the feasibility of different reaction routes. Lower Ea and more negative ΔG indicate a more favorable pathway.

Prediction of Spectroscopic Signatures via Computational Models

Computational models are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, techniques such as DFT and Time-Dependent DFT (TD-DFT) can be employed to calculate various spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These predictions are based on the calculated magnetic shielding tensors for each nucleus in the optimized molecular geometry. By comparing the calculated NMR spectra with experimental data, the proposed structure can be confirmed.

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of IR-active vibrations. These calculations are typically performed on the optimized geometry and involve determining the second derivatives of the energy with respect to atomic displacements. The predicted IR spectrum can be used to identify characteristic functional groups, such as the S=O stretches of the sulfonic acid group and the N-H bends of the amino group.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions. TD-DFT calculations can predict the electronic absorption spectra by calculating the energies of vertical excitations from the ground state to various excited states. The calculated maximum absorption wavelength (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic structure of the molecule.

Interactive Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (δ) - CH₂-S3.1-3.3 ppm
¹³C NMRChemical Shift (δ) - C-S55-60 ppm
IRVibrational Frequency (ν) - S=O stretch1150-1200 cm⁻¹
UV-VisMax. Absorption (λmax)258 nm

Note: The data presented in this table is based on typical values for similar functional groups and serves as an illustrative example of what computational predictions would provide.

Advanced Spectroscopic and Diffraction Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Amino-3-phenylpropane-1-sulfonic acid, a combination of one-dimensional and two-dimensional NMR experiments can map out the entire molecular structure.

One-dimensional ¹H and ¹³C NMR spectra offer foundational information about the chemical environment of each proton and carbon atom in the molecule. The presence of both an acidic sulfonic acid group and a basic amino group suggests that the compound likely exists as a zwitterion, which would influence the chemical shifts.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions.

Aromatic Protons: The five protons of the monosubstituted phenyl ring would typically appear as a complex multiplet in the range of 7.2 to 7.5 ppm.

Aliphatic Protons: The propane (B168953) backbone contains three distinct proton environments. The benzylic methylene (B1212753) protons (C3-H) are expected around 2.8-3.2 ppm. The methine proton (C2-H), being adjacent to the electron-withdrawing ammonium (B1175870) group (in its zwitterionic form), would be shifted downfield. The methylene protons adjacent to the highly deshielding sulfonate group (C1-H) are anticipated to resonate at the furthest downfield position in the aliphatic region.

Amine/Ammonium Protons: The protons on the nitrogen atom (-NH₂ or -NH₃⁺) would likely appear as a broad signal that can be exchanged with deuterium (B1214612) oxide (D₂O), confirming their identity.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides one signal for each unique carbon atom.

Aromatic Carbons: Signals for the phenyl ring carbons are expected in the 125-140 ppm region.

Aliphatic Carbons: The three carbons of the propane chain will have distinct chemical shifts. The benzylic carbon (C3) would appear around 35-45 ppm, the methine carbon (C2) bearing the amino/ammonium group around 50-60 ppm, and the C1 carbon attached to the sulfonate group would be the most downfield of the aliphatic carbons, potentially in the 60-70 ppm range. libretexts.org

Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 (-CH₂SO₃H) 3.2 - 3.6 (m) 60 - 70
C2 (-CHNH₂) 3.5 - 3.9 (m) 50 - 60
C3 (-CH₂Ph) 2.8 - 3.2 (m) 35 - 45
Phenyl C-H 7.2 - 7.5 (m) 125 - 130

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the bonding network.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. wikipedia.orgcreative-biostructure.com Key correlations would be observed between the protons on C1 and C2, and between the protons on C2 and C3, confirming the propane-1,2,3 connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.orglibretexts.org It would definitively link the predicted proton signals for the C1, C2, and C3 positions to their corresponding carbon signals, validating the assignments made from 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule. nih.gov For instance, correlations from the benzylic protons on C3 to the ipso-carbon of the phenyl ring would confirm the attachment of the phenyl group to the propane chain.

Solid-State NMR (SSNMR) is a powerful technique for studying the structure of molecules in their solid form, providing insights into polymorphism, molecular packing, and the protonation state of functional groups. emory.edu

Given the presence of both a strong acid (sulfonic acid) and a base (amino group), this compound is expected to exist as a zwitterion in the solid state, with a protonated ammonium group (-NH₃⁺) and a deprotonated sulfonate group (-SO₃⁻). SSNMR is particularly well-suited to confirm this arrangement. mdpi.comnih.gov

¹³C CP/MAS (Cross-Polarization Magic-Angle Spinning): This experiment would provide a high-resolution carbon spectrum in the solid state. The chemical shifts may differ slightly from the solution state due to crystal packing effects, providing information about the local environment of each carbon atom.

¹⁵N CP/MAS: This would be a key experiment to determine the protonation state of the nitrogen atom. The ¹⁵N chemical shift is highly sensitive to whether it exists as a neutral amine (-NH₂) or a protonated ammonium ion (-NH₃⁺), thus confirming the zwitterionic nature.

Proton-Proximity Studies: Advanced SSNMR experiments can be used to probe intermolecular interactions, such as the hydrogen bonding network between the ammonium and sulfonate groups of neighboring molecules, which dictates the supramolecular assembly.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The spectrum is expected to be dominated by absorptions corresponding to the zwitterionic form.

N-H Vibrations: Instead of the typical sharp N-H stretching bands of a primary amine, the protonated ammonium group (-NH₃⁺) would exhibit very broad and strong stretching absorptions in the 2500-3200 cm⁻¹ region, overlapping with C-H stretches. A characteristic N-H bending (asymmetric) vibration is also expected around 1570-1610 cm⁻¹. orgchemboulder.comwpmucdn.com

S=O Vibrations: The deprotonated sulfonate group (-SO₃⁻) shows strong and characteristic absorption bands. An asymmetric S=O stretching vibration is expected around 1250-1120 cm⁻¹, and a symmetric stretch is anticipated around 1080-1030 cm⁻¹. researchgate.net

C-H and C=C Vibrations: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be found just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3200 - 2500 Strong, Broad N-H stretch (-NH₃⁺)
> 3000 Medium Aromatic C-H stretch
< 3000 Medium Aliphatic C-H stretch
1610 - 1570 Medium N-H bend (-NH₃⁺)
1600, 1500 Medium-Weak Aromatic C=C stretch
1250 - 1120 Strong Asymmetric S=O stretch (-SO₃⁻)

Raman spectroscopy is a complementary technique to FT-IR that is particularly sensitive to non-polar bonds and symmetric vibrations. wikipedia.org

Aromatic Ring Vibrations: The phenyl ring is expected to produce several strong signals in the Raman spectrum. A particularly intense band corresponding to the symmetric ring "breathing" mode is expected around 1000 cm⁻¹. Other C=C stretching modes will also be prominent. researchgate.netaip.org

Sulfonate Group Vibrations: The symmetric stretching vibration of the S=O bonds in the sulfonate group is expected to be a strong and easily identifiable peak in the Raman spectrum, typically appearing around 1050 cm⁻¹. acs.orgresearchgate.net

Aliphatic Frame: C-H stretching and bending vibrations of the propane backbone will be present but are generally weaker in Raman spectra compared to the aromatic and sulfonate signals.

N-H Vibrations: Vibrations associated with the ammonium group are typically weak and difficult to observe in Raman spectra. acs.org

Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Intensity Assignment
~3050 Medium Aromatic C-H stretch
~2900 Medium Aliphatic C-H stretch
~1600 Strong Aromatic C=C stretch
~1050 Strong Symmetric S=O stretch (-SO₃⁻)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, with a chemical formula of C9H13NO3S, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this mass with high precision, typically to within a few parts per million (ppm), which would confirm the elemental composition and distinguish it from other compounds with the same nominal mass.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound (C9H13NO3S)

Ion Species Theoretical Exact Mass (m/z)
[M+H]⁺ 216.0694
[M-H]⁻ 214.0538
[M+Na]⁺ 238.0514

Note: This table represents theoretical values. Experimental data is not currently available in the searched literature.

Tandem mass spectrometry (MS/MS) involves multiple steps of mass analysis, usually by selecting a precursor ion of a specific m/z, fragmenting it, and then analyzing the resulting product ions. This fragmentation provides valuable information about the molecule's structure. For this compound, fragmentation would likely occur at the bonds of the propane backbone and involve the loss of functional groups such as the sulfonic acid group (SO3), the amino group (NH2), or cleavage of the bond to the phenyl group. Analysis of these fragments helps to piece together the connectivity of the molecule. Common fragmentation pathways for similar amino sulfonic acids often involve the neutral loss of SO3 (80 Da) or H2SO3 (82 Da).

Table 2: Plausible Fragmentation Patterns for this compound in Tandem MS/MS

Precursor Ion (m/z) Plausible Fragment Ion (m/z) Neutral Loss Structural Interpretation
216.0694 ([M+H]⁺) 136.0762 SO3 Loss of the sulfonic acid group
216.0694 ([M+H]⁺) 91.0548 C3H8NO3S Formation of tropylium (B1234903) ion (benzyl cation)

Note: This table is based on theoretical fragmentation pathways of similar compounds. Specific experimental data for this compound is not available.

X-ray Diffraction Analysis Methodologies

If a suitable single crystal of this compound can be grown, single crystal X-ray diffraction can be used to determine its precise molecular structure. This technique would confirm the connectivity of the atoms and provide detailed information about the conformation of the molecule in the crystal lattice. Furthermore, for chiral molecules like this one (with a stereocenter at the second carbon), anomalous dispersion methods in single crystal X-ray diffraction can be used to determine the absolute stereochemistry (R or S configuration) without ambiguity.

Table 3: Potential Crystallographic Data from Single Crystal X-ray Diffraction of this compound

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group e.g., P2₁/c, P-1, etc.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths & Angles Precise intramolecular distances and angles
Absolute Configuration Determination of R/S configuration

Note: This table illustrates the type of data that would be obtained. No published crystallographic data for this specific compound was found.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying the crystalline form (polymorph) of a compound and for assessing its purity. Each crystalline phase of a substance produces a unique diffraction pattern, which serves as a "fingerprint." A PXRD analysis of this compound would reveal whether the sample is crystalline or amorphous and could be used to identify different polymorphs if they exist. The diffraction pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystal lattice of the material.

Table 4: Representative Data from a Hypothetical Powder X-ray Diffraction Analysis

Diffraction Angle (2θ) d-spacing (Å) Relative Intensity (%)
e.g., 10.5 8.42 100
e.g., 15.2 5.82 45
e.g., 21.1 4.21 80

Note: This table is a hypothetical representation of PXRD data and does not reflect experimental results for this compound.

Research Applications and Advanced Functionalizations of 2 Amino 3 Phenylpropane 1 Sulfonic Acid

Role as Building Blocks in Complex Organic Synthesis

As a bifunctional chiral molecule, 2-amino-3-phenylpropane-1-sulfonic acid serves as a key starting material or intermediate in the synthesis of more elaborate chemical structures. Its amino group allows for peptide-like bond formation, while the sulfonic acid moiety provides a unique isostere for the carboxylic acid group found in natural amino acids.

This compound is a fundamental building block in the synthesis of sulfonopeptides, which are analogues of natural peptides where one or more amide bonds are replaced by a sulfonamide linkage. nih.gov This substitution is of significant interest in medicinal chemistry because the sulfonamide group is resistant to enzymatic hydrolysis by proteases. Furthermore, the tetrahedral geometry of the sulfonamide moiety can mimic the transition state of amide bond hydrolysis, making sulfonopeptides potent enzyme inhibitors. nih.gov

The synthesis of sulfonopeptides can be achieved through several methods where aminoalkanesulfonic acids, such as this compound, are key precursors. nih.govresearchgate.net One of the primary methods involves the direct condensation of an N-protected amino acid with the amino group of an aminoalkanesulfonic acid. nih.gov

Table 1: Selected Synthetic Routes to Sulfonopeptides

MethodReactantsDescription
CondensationN-protected amino acid/peptide + 2-aminoalkanesulfonic acidDirect coupling to form the sulfonamide bond.
Sulfonyl Chloride CouplingN-protected 2-aminoalkanesulfonyl chloride + amino acid/peptide esterActivation of the sulfonic acid to a sulfonyl chloride for reaction with an amine.
Oxidative CouplingN-protected 2-aminoalkanesulfinyl chloride + amino acid/peptide esterCoupling followed by an oxidation step to form the sulfonamide.
Sulfite (B76179) DisplacementN-aminoacyl/peptidyl 2-aminoalkyl halide + sulfiteDisplacement of a leaving group with a sulfite to introduce the sulfonic acid moiety.

These synthetic strategies provide diverse pathways for creating biologically important sulfonopeptides that can serve as candidates for medicinal agents. nih.gov

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is typically removed. While many chiral molecules derived from amino acids are used for this purpose, the direct application of this compound as a recoverable chiral auxiliary is not widely documented in available literature. However, its inherent chirality makes it a valuable chiral building block . This means it is incorporated directly into the target molecule, imparting its stereochemistry to the final product, rather than being removed later. For instance, its use in the synthesis of tailor-made amino acids or peptidomimetics relies on its predefined stereocenter to construct the desired enantiomerically pure product. nih.gov

Amino acids and their derivatives are powerful scaffolds for the synthesis of heterocyclic compounds due to the presence of at least two reactive functional groups (the amino and acid groups). rdd.edu.iqnih.gov These groups can participate in cyclization reactions to form a variety of ring systems, which are prevalent in pharmaceuticals and biologically active molecules. rdd.edu.iq

The structure of this compound, featuring both a primary amine and a sulfonic acid group, presents it as a potential scaffold for creating novel sulfur-containing heterocycles. For example:

The amino group can act as a nucleophile to react with electrophilic centers, initiating ring formation.

The sulfonic acid group can be converted into a more reactive sulfonyl chloride, which can then react intramolecularly with other nucleophiles in the molecule.

Condensation reactions involving both the amino group and another reagent can lead to the formation of fused heterocyclic systems. nih.gov

While general methodologies for synthesizing heterocycles from amino-containing precursors are well-established, specific examples utilizing this compound as the primary scaffold require further exploration. researchgate.netnih.gov

Supramolecular Chemistry and Molecular Recognition Research

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. researchgate.net The distinct functional groups of this compound make it an excellent candidate for studies in molecular recognition and self-assembly.

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. In host-guest chemistry, a larger host molecule selectively binds a smaller guest molecule. Amino acids are common guests for various synthetic hosts due to their combination of charged groups, hydrogen-bonding sites, and varied side chains. mdpi.comnsf.gov

Derivatives of this compound are expected to be excellent guests for supramolecular hosts such as cyclodextrins, calixarenes, and cucurbit[n]urils. mdpi.com The binding would be driven by a combination of intermolecular forces.

Table 2: Potential Intermolecular Forces in Host-Guest Complexation

Interaction TypeInvolving Functional GroupDescription
Ion-Dipole/ElectrostaticSulfonate (SO₃⁻) and Amino (NH₃⁺) groupsStrong interactions between the charged groups of the guest and polar or charged portals of a host molecule.
Hydrogen BondingAmino (NH₃⁺) and Sulfonate (SO₃⁻) groupsThe amine protons can act as hydrogen bond donors, while the sulfonate oxygens can act as acceptors.
Hydrophobic InteractionsPhenylpropyl side chainThe non-polar benzyl (B1604629) group can be encapsulated within the hydrophobic cavity of a host molecule in an aqueous medium.
π-π StackingPhenyl groupInteraction between the electron-rich aromatic ring of the guest and a complementary aromatic surface on the host.

These multifaceted interactions allow for the selective recognition of the molecule, paving the way for applications in sensing, separation, and controlled delivery systems. mdpi.com

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. d-nb.info Amino acids and their derivatives are well-known building blocks for creating self-assembled nanomaterials due to their biocompatibility and predictable interaction modes. nih.govresearchgate.net

This compound possesses the key features of an amphiphilic molecule, which can drive self-assembly in solution. rsc.org

Hydrophilic Head: The zwitterionic amino and sulfonic acid groups are highly polar and interact favorably with water.

Hydrophobic Tail: The phenylpropyl group is non-polar and is repelled by water.

In an aqueous environment, these molecules are expected to spontaneously assemble to minimize the contact between the hydrophobic tails and water. This can lead to the formation of various ordered nanostructures, such as micelles, vesicles, or nanofibers. The primary forces governing this assembly include:

Hydrophobic Interactions: The tendency of the phenylpropyl chains to aggregate. nih.gov

Electrostatic Interactions: Attraction and repulsion between the charged sulfonate and ammonium (B1175870) groups. nih.gov

Hydrogen Bonding: Interactions between the amino and sulfonate groups of adjacent molecules. d-nb.info

π-π Stacking: Interactions between the aromatic phenyl rings, which can contribute to the stability and order of the assembled structure. nih.gov

The study of the self-assembly of such aminoalkanesulfonic acids provides fundamental insights into the principles of biomolecular organization and aids in the design of novel functional biomaterials. nih.govresearchgate.net

Design of pH-Responsive Systems Utilizing Sulfonic Acid Moieties

The incorporation of sulfonic acid moieties into molecular structures is a key strategy for the design of pH-responsive systems. These systems are engineered to exhibit significant changes in their physical or chemical properties in response to variations in ambient pH. The functional group responsible for this behavior is the sulfonic acid group (-SO₃H), which, along with the amino group (-NH₂) in this compound, allows for precise control over the molecule's net charge at different pH levels.

The underlying principle of pH-responsiveness in molecules containing both acidic (sulfonic acid) and basic (amino) groups lies in their protonation and deprotonation states. The sulfonic acid group is strongly acidic and exists in its deprotonated, anionic form (-SO₃⁻) across a wide physiological pH range. Conversely, the amino group is basic and will be protonated, carrying a positive charge (-NH₃⁺), in acidic conditions. As the pH increases, the amino group deprotonates to its neutral form (-NH₂). This pH-dependent charge variation can trigger conformational changes in polymers, alter the aggregation behavior of surfactants, or control the release of encapsulated molecules in drug delivery systems. nih.govnih.gov

For this compound, its zwitterionic nature is central to its potential application in pH-sensitive systems. At low pH, the molecule carries a net positive charge. As the pH rises to a neutral range, it exists as a zwitterion with both a positive and a negative charge. At high pH, it becomes net negative. This transition can be harnessed to control the assembly and disassembly of larger molecular architectures. For instance, polymers functionalized with this compound could be designed to be soluble at one pH and precipitate at another, a property valuable for smart hydrogels or targeted delivery vehicles. rsc.org

pH RangeState of Amino Group (-NH₂)State of Sulfonic Acid Group (-SO₃H)Net Charge of MoleculePotential System Behavior
Acidic (e.g., pH < 2)Protonated (-NH₃⁺)Deprotonated (-SO₃⁻)Zwitterionic (overall neutral or slightly positive)Electrostatic repulsion between polymer chains, leading to swelling or dissolution.
Neutral (e.g., pH ~ 7)Deprotonated (-NH₂)Deprotonated (-SO₃⁻)Negative (-1)Formation of stable aggregates or micelles.
Basic (e.g., pH > 10)Deprotonated (-NH₂)Deprotonated (-SO₃⁻)Negative (-1)Increased solubility or altered micellar structure due to consistent negative charge.

Applications in Materials Chemistry Research (Excluding Material Properties)

The unique combination of a chiral center, an amino group, a phenyl ring, and a sulfonic acid group makes this compound a versatile building block in materials chemistry research. Its applications extend to the development of functionalized porous materials and novel chiral agents.

Development of Sulfonic Acid-Functionalized Mesoporous Materials

Mesoporous materials, such as SBA-15 and MCM-41 silica (B1680970), are highly valued for their large surface areas and ordered pore structures, making them ideal supports for catalysts. researchgate.net Functionalizing these materials with sulfonic acid groups creates strong solid acid catalysts that are reusable and environmentally benign alternatives to homogeneous acids like sulfuric acid. uow.edu.auuq.edu.au

The primary methods for incorporating sulfonic acid groups involve either post-synthesis grafting onto a pre-formed mesoporous structure or a one-step co-condensation method. mdpi.com In both approaches, an organosilane precursor, most commonly 3-mercaptopropyltrimethoxysilane (MPTMS), is used. ucsb.edu The thiol (-SH) groups from MPTMS are subsequently oxidized to sulfonic acid (-SO₃H) groups, typically using hydrogen peroxide. mdpi.com

While MPTMS is the standard precursor, a similar strategy could be adapted using a custom-synthesized silane (B1218182) derivative of this compound. Such a material would introduce not only acidic sites but also chiral and basic functionalities into the mesopores. This could enable novel applications in asymmetric catalysis or selective adsorption processes where interactions with the amino or phenyl groups are beneficial. The direct co-condensation method is often preferred as it can lead to a more uniform distribution of functional groups and better preservation of the mesoporous structure. ucsb.edu

Synthesis MethodDescriptionKey Precursor ExampleAdvantagesDisadvantages
Post-Synthesis GraftingPre-formed mesoporous silica is treated with an organosilane, followed by oxidation of thiol groups. mdpi.com3-mercaptopropyltrimethoxysilane (MPTMS)Preserves the initial high quality of the mesoporous support.May lead to non-uniform functionalization and pore blockage. ucsb.edu
Co-condensationA silica source (e.g., TEOS) and a functional organosilane are condensed together in the presence of a structure-directing agent. mdpi.com3-mercaptopropyltrimethoxysilane (MPTMS)Homogeneous distribution of functional groups within the silica framework. ucsb.eduCan sometimes result in lower structural ordering compared to the parent silica.

Chiral Solvating Agents and Ionic Liquid Research

The inherent chirality of this compound makes it a prime candidate for research into chiral recognition. Chiral Solvating Agents (CSAs) are used in nuclear magnetic resonance (NMR) spectroscopy to determine the enantiomeric purity of chiral compounds. nih.gov A CSA interacts with the enantiomers of a racemic analyte to form transient, non-covalent diastereomeric complexes. These complexes have different NMR spectra, allowing for the quantification of each enantiomer. acs.org The effectiveness of a CSA relies on its ability to establish multiple interaction points, such as hydrogen bonds, π-π stacking, and ionic interactions. With its amino, sulfonic acid, and phenyl groups, this compound possesses the necessary functionalities to act as an effective CSA for a variety of analytes.

In the field of ionic liquids (ILs), there is growing interest in developing "chiral ionic liquids" (CILs) for applications in asymmetric synthesis and chiral separations. ua.pt ILs are salts with melting points below 100 °C, and their properties can be finely tuned by modifying the cation and anion. mdpi.com Amino acid-based ionic liquids are particularly attractive due to their potential biocompatibility and origin from renewable resources. ua.pt this compound could serve as the anionic component of a CIL, paired with an appropriate organic cation. Alternatively, its amino group could be quaternized to form the cationic component. The resulting CIL would be a chiral solvent, potentially capable of inducing enantioselectivity in chemical reactions.

Exploration as Ligands in Coordination Chemistry Research

The study of transition metal complexes with amino acid-based ligands is a cornerstone of bioinorganic chemistry. wikipedia.org Amino acids typically act as bidentate ligands, coordinating to a metal center through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group, forming a stable five-membered chelate ring. wikipedia.org

By analogy, this compound is expected to be an effective ligand for a wide range of metal ions. It can function as an N,O-bidentate ligand, coordinating through the amino nitrogen and a sulfonate oxygen. This coordination mode would result in the formation of a thermodynamically stable six-membered chelate ring. The presence of the bulky phenylpropyl side chain could influence the stereochemistry and stability of the resulting metal complexes.

Furthermore, the potential for different coordination modes exists. Under certain conditions, the sulfonate group could bridge two metal centers, leading to the formation of coordination polymers. The versatility of amino-based molecules as ligands opens up possibilities for creating complexes with interesting catalytic, magnetic, or biological properties. nih.govmdpi.com The study of how this compound binds to different metal ions can provide fundamental insights into the coordination preferences of aminosulfonic acids.

CompoundPotential Donor AtomsTypical Chelation ModeResulting Chelate Ring Size
PhenylalanineAmino Nitrogen, Carboxylate OxygenN,O-bidentate5-membered
This compoundAmino Nitrogen, Sulfonate OxygenN,O-bidentate6-membered

Future Directions and Emerging Research Avenues

Development of Novel Biosynthetic Pathways (Theoretical and Enzymatic Approaches)

The current production of 2-Amino-3-phenylpropane-1-sulfonic acid relies on conventional chemical synthesis. However, the development of biosynthetic routes offers a promising alternative for greener, more sustainable production. Research in this area is largely theoretical but is grounded in established principles of metabolic engineering and enzymology.

One theoretical pathway begins with the common amino acid L-phenylalanine. This approach would require a series of enzymatic transformations to introduce the sulfonate group. A key challenge is the enzymatic sulfonation of a non-activated carbon atom. Drawing inspiration from the biosynthesis of other sulfur-containing natural products like taurine, where cysteine is oxidized to cysteine sulfonic acid, researchers can explore novel dioxygenases or hydroxylases capable of acting on the C1 position of a phenylalanine derivative. researchgate.net An alternative enzymatic strategy could involve a multi-step cascade reaction within a metabolically engineered microorganism, such as Escherichia coli. nih.gov This could involve an engineered aminotransferase to create an intermediate that is more susceptible to enzymatic sulfonation. nih.gov

The discovery of enzymes for specific transformations is a critical step. nih.gov For example, enzymes involved in the biosynthesis of 3-thia-α-amino acids demonstrate nature's ability to manipulate sulfur chemistry in the context of amino acid scaffolds. nih.gov Identifying or engineering enzymes, such as sulfotransferases with novel substrate specificities or radical S-adenosylmethionine (SAM) enzymes, could be pivotal. Enzyme-catalyzed biotransformation represents a highly desirable green chemistry approach for synthesis. nih.gov

Table 1: Comparison of Hypothetical Synthesis Routes for this compound

ParameterTheoretical Enzymatic PathwayConventional Chemical Synthesis
Starting MaterialsL-phenylalanine, sulfur source (e.g., sulfate)Petrochemical-derived precursors
StereoselectivityHigh (inherently stereospecific enzymes)Often requires chiral resolution or asymmetric catalysts
Environmental ImpactLower (aqueous media, biodegradable catalysts)Higher (use of organic solvents, potentially toxic reagents)
Key ChallengesDiscovery/engineering of novel enzymes, pathway optimization, low titersHarsh reaction conditions, byproduct formation

Advanced Computational Design of Functionalized Aminoalkanesulfonic Acids

Computational chemistry provides powerful tools for designing novel molecules based on the this compound scaffold. In silico methods can predict the physicochemical properties and potential biological activities of derivatives, guiding synthetic efforts toward candidates with the highest potential. excli.de

De novo design methodologies can be employed to create libraries of virtual compounds with modified substituents on the phenyl ring or alterations to the propane (B168953) backbone. nih.gov Using quantitative structure-activity relationship (QSAR) modeling, researchers can build predictive models that correlate specific structural features with desired functions. excli.de For instance, if the target application is a new enzyme inhibitor, docking simulations could be used to design derivatives that fit optimally into the enzyme's active site. Computational approaches have proven successful in designing complex functional proteins and metalloproteins by incorporating unnatural amino acids, a principle that can be adapted for small molecule design. researchgate.netnih.gov These computational tools allow for the rapid screening of vast chemical spaces, which would be impractical to explore through laboratory synthesis alone. researchgate.net

Table 2: Computational Tools for Designing Aminoalkanesulfonic Acid Derivatives

Computational MethodApplication in Derivative DesignPredicted Outcome/Property
Molecular DockingSimulating binding of derivatives to a target protein.Binding affinity, optimal binding pose.
Quantum Mechanics (QM)Calculating electronic properties and reaction mechanisms.Reactivity, spectroscopic properties, transition states.
Molecular Dynamics (MD)Simulating the dynamic behavior of the molecule in a biological environment.Conformational stability, interaction with solvent.
QSARCorrelating structural properties with experimental activity.Predicted biological activity for unsynthesized analogs. excli.de

Integration into Flow Chemistry Systems for Scalable Production Research

For the viable industrial application of this compound and its derivatives, scalable and efficient manufacturing processes are essential. Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing. nih.gov This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and safety. flinders.edu.au

The synthesis of this compound involves multiple steps, which can be "telescoped" in a continuous-flow system, eliminating the need to isolate and purify intermediates. uc.pt This significantly reduces waste and production time. For instance, a hypothetical flow process could involve the continuous sulfonation of a protected aminophenylpropane precursor in one reactor module, immediately followed by deprotection in a subsequent module. The use of packed-bed reactors with immobilized catalysts or reagents can further enhance efficiency. flinders.edu.au Research into automated continuous systems for producing related compounds, such as aryl sulfonyl chlorides, has already demonstrated significant improvements in spacetime yield compared to batch processes. mdpi.com The integration of chemo- and biocatalytic steps in a single flow system is also an emerging area that could combine the benefits of both approaches. researchgate.net

Table 3: Comparison of Batch vs. Flow Chemistry for Production

ParameterBatch SynthesisContinuous-Flow Synthesis
ScalabilityDifficult; requires larger reactors, potential issues with heat/mass transfer.Easier; scaling is achieved by running the system for longer periods. nih.gov
SafetyHigher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer due to small reaction volumes and superior heat control. nih.gov
Process ControlLess precise; temperature and concentration gradients can occur.Excellent control over reaction parameters. flinders.edu.au
EfficiencyLower spacetime yield; requires isolation of intermediates.Higher spacetime yield; allows for telescoping of reaction steps. uc.ptmdpi.com

Exploration of Unconventional Reactivity Profiles

The unique combination of a primary amine, a sulfonic acid, and a phenyl group within one molecule suggests that this compound may exhibit novel reactivity. Future research could focus on leveraging the interplay between these functional groups to achieve transformations not possible with simpler molecules.

One area of exploration is the use of the sulfonic acid group as a transient directing group in C-H activation reactions on the adjacent phenyl ring. This could allow for the selective functionalization of the aromatic ring at positions that are typically difficult to access. Another avenue involves intramolecular reactions. Under specific conditions, the amine and sulfonic acid groups could potentially undergo cyclization to form novel sultam heterocycles. Furthermore, the sulfonic acid could be converted into more reactive intermediates, such as sulfonyl chlorides or sulfonyl azides, opening pathways to a wide range of sulfonamide and other sulfur-containing derivatives. researchgate.net The chiral nature of the molecule also makes it a candidate for development into novel ligands for asymmetric catalysis.

Table 4: Hypothetical Unconventional Reactions

Reaction TypeFunctional Group(s) InvolvedPotential Product ClassResearch Goal
Directed C-H ActivationSulfonic acid, Phenyl ringRegioselectively functionalized aromaticsDevelop novel functionalization strategies.
Intramolecular CyclizationAmine, Sulfonic acidSultams (cyclic sulfonamides)Synthesize novel heterocyclic scaffolds.
Asymmetric CatalysisEntire molecule as a ligandEnantioenriched productsCreate new chiral ligands for metal catalysis.
Sulfonyl Azide FormationSulfonic acidSulfonyl azidesAccess precursors for "click" chemistry or sulfonamide synthesis. researchgate.net

Synergistic Research at the Interface of Organic Chemistry and Materials Science

The intersection of organic chemistry and materials science presents fertile ground for innovative applications of this compound. bradford.ac.uk Its bifunctional nature—possessing both an amine and a sulfonic acid group—makes it an ideal monomer for the synthesis of novel functional polymers.

Polymerization via the amine group could lead to the formation of polyamides or polyimides with pendent sulfonic acid groups. These materials could function as ion-exchange resins, proton-conducting membranes for fuel cells, or specialty polyelectrolytes. The presence of the chiral center in each monomer unit could be used to create chiral polymers with applications in enantioselective separations or as chiral stationary phases in chromatography. Furthermore, the amphiphilic character of the molecule, with its hydrophobic phenyl group and hydrophilic ionic groups, suggests potential for the creation of self-assembling systems, such as micelles, vesicles, or hydrogels, for applications in drug delivery or biomaterials.

Table 5: Potential Applications in Materials Science

Material TypeRelevant Molecular Feature(s)Potential Application
Ion-Exchange PolymersPendent sulfonic acid groupsWater purification, catalysis.
Proton-Conducting MembranesHigh density of sulfonic acid groupsFuel cells, electrochemical devices.
Chiral PolymersStereogenic centerEnantioselective separations, chiral sensors.
Self-Assembling HydrogelsAmphiphilic nature (hydrophobic/hydrophilic groups)Biomaterials, controlled release systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-phenylpropane-1-sulfonic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation of the parent amine derivative. For example, sulfonic acid derivatives are often prepared via reaction with sulfonating agents like chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions . Optimization may include adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. aqueous systems), and reaction time to improve yield. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the sulfonic acid moiety, as residual sulfonating agents can complicate downstream analyses .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the phenyl group (aromatic protons at δ 7.2–7.5 ppm) and sulfonic acid proton (broad singlet near δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula C9H11NO3S\text{C}_9\text{H}_{11}\text{NO}_3\text{S} (theoretical mass ≈ 213.06 g/mol) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (±0.3% tolerance) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Sulfonic acids are generally stable in acidic to neutral conditions but may degrade in strongly alkaline environments (pH > 10). Conduct accelerated stability studies by storing the compound at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC. For pH-dependent stability, use buffered solutions (pH 3–9) and track changes in UV absorbance at λ~260 nm (characteristic of the aromatic system) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These predict nucleophilic/electrophilic sites (e.g., sulfonic acid group as a strong electron-withdrawing moiety). Molecular docking studies (e.g., AutoDock Vina) can model interactions with enzymes or receptors, focusing on hydrogen bonding between the sulfonic acid group and active-site residues .

Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonic acid derivatives?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. For example:

  • Reproducibility : Validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell-based viability).
  • Batch Analysis : Compare multiple synthetic batches via LC-MS to rule out batch-specific impurities .
  • Buffer Compatibility : Test activity in buffers with varying ionic strengths, as sulfonic acids may form salts that alter bioavailability .

Q. How does the sulfonic acid group influence the compound’s solubility and bioavailability in drug delivery systems?

  • Methodological Answer : The sulfonic acid moiety enhances water solubility but may reduce membrane permeability. To assess:

  • LogP Measurement : Use shake-flask or HPLC methods to determine octanol-water partition coefficients. Expected LogP < 0 due to the hydrophilic sulfonate group.
  • Permeability Assays : Employ Caco-2 cell monolayers or artificial membranes (PAMPA) to quantify passive diffusion. Counterion selection (e.g., sodium vs. ammonium salts) can modulate solubility-permeability trade-offs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.